molecular formula C11H9NOS B1175597 (E)-4-(1,3-benzothiazol-2-yl)but-3-enal CAS No. 19487-68-4

(E)-4-(1,3-benzothiazol-2-yl)but-3-enal

Cat. No.: B1175597
CAS No.: 19487-68-4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(1,3-benzothiazol-2-yl)but-3-enal is a compound that features a benzothiazole moiety attached to a butenal chain. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzothiazole ring system imparts significant pharmacological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(1,3-benzothiazol-2-yl)but-3-enal typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde. The reaction is carried out under acidic or basic conditions, often using solvents like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally benign solvents and catalysts, as well as energy-efficient processes. The scalability of the synthetic route is crucial for industrial applications, and continuous flow reactors are sometimes used to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(1,3-benzothiazol-2-yl)but-3-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-4-(1,3-benzothiazol-2-yl)but-3-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-(1,3-benzothiazol-2-yl)but-3-enal involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, inhibiting topoisomerase I and preventing DNA replication. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can inhibit enzymes like cyclooxygenase, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(1,3-benzothiazol-2-yl)but-3-enal is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to intercalate with DNA and inhibit key enzymes makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

19487-68-4

Molecular Formula

C11H9NOS

Molecular Weight

0

Synonyms

3-Butenal,4-(2-benzothiazolyl)-(8CI)

Origin of Product

United States

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